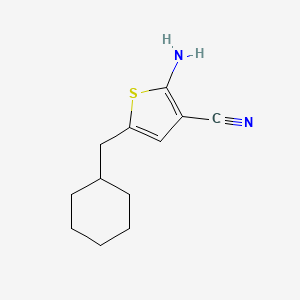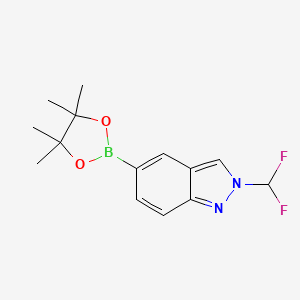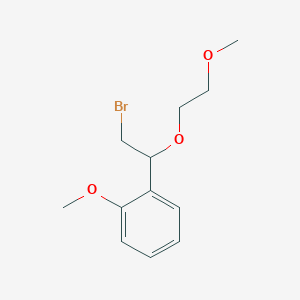
4-Methoxy-2-(trifluoroacetamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(trifluoroacetamido)benzoic acid is an organic compound with the molecular formula C10H8F3NO4 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 4-position and a trifluoroacetamido group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoroacetamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Introduction of Trifluoroacetamido Group: The trifluoroacetamido group is introduced through a reaction with trifluoroacetic anhydride and ammonia or an amine under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The trifluoroacetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Products include 4-methoxy-2-aminobenzoic acid.
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-(trifluoroacetamido)benzoic acid.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(trifluoroacetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetamido group.
4-Methoxybenzoic acid: Lacks the trifluoroacetamido group, resulting in different chemical properties and reactivity.
2-(Trifluoroacetamido)benzoic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Methoxy-2-(trifluoroacetamido)benzoic acid is unique due to the presence of both methoxy and trifluoroacetamido groups, which confer distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8F3NO4 |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
4-methoxy-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H8F3NO4/c1-18-5-2-3-6(8(15)16)7(4-5)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) |
Clave InChI |
WBSBEWGXXHCZHT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)






![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)



![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
